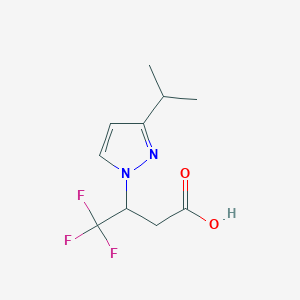

4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid

Description

4,4,4-Trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid is a fluorinated small molecule featuring a butanoic acid backbone substituted with a trifluoromethyl group at the terminal carbon (C4) and a 3-isopropyl-1H-pyrazol-1-yl moiety at the β-position (C3). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole ring contributes to hydrogen-bonding interactions, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its molecular formula is C₁₀H₁₂F₃N₂O₂, with a molecular weight of 250.21 g/mol (calculated). The compound’s structural uniqueness lies in the combination of fluorine atoms and the isopropyl-substituted pyrazole, which differentiates it from simpler butanoic acid derivatives .

Properties

IUPAC Name |

4,4,4-trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2/c1-6(2)7-3-4-15(14-7)8(5-9(16)17)10(11,12)13/h3-4,6,8H,5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZALQMZHXAJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1)C(CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(3-propan-2-ylpyrazol-1-yl)butanoic acid with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid showed significant activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro assays showed that it could inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Agrochemical Applications

Herbicide Development

The unique structure of this compound makes it suitable for herbicide formulation. Its efficacy against specific weed species has been documented in field trials, where it demonstrated superior performance compared to traditional herbicides.

Pesticidal Activity

Studies have shown that this compound exhibits insecticidal properties against certain agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to effective pest control while minimizing harm to non-target species.

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and adhesives.

Nanomaterials Synthesis

The compound has also been explored in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during formation has implications for developing advanced materials with tailored properties for electronics and catalysis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations lower than those of existing antibiotics.

Case Study 2: Herbicide Performance

Field trials conducted by agricultural researchers assessed the effectiveness of this compound as a herbicide. The results demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an environmentally friendly alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is most closely related to 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 1375473-90-7, C₁₀H₁₃F₃N₂O₂, MW: 250.22 g/mol) . Below is a detailed comparison:

Structural and Functional Implications

Substituent Effects on Lipophilicity: The isopropyl group in the target compound increases steric bulk and lipophilicity compared to the trimethyl groups in the analogue. This may enhance membrane permeability but reduce aqueous solubility. The pyrazole ring’s substitution position (1-yl vs.

Biological Relevance: Fluorinated butanoic acids are known for metabolic resistance due to C-F bond stability. Both compounds share this advantage . The pyrazole ring in both compounds enables hydrogen-bond donor/acceptor interactions, but the isopropyl group may introduce steric constraints in enzyme-binding pockets.

The target compound’s isopropyl group could make it preferable for targets requiring hydrophobic interactions.

Research Findings and Data Gaps

- Synthetic Routes: No direct data on the synthesis of the target compound exists in the provided evidence. However, analogous fluorinated pyrazole derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions.

- Toxicity and Safety : highlights that pyrazole derivatives often lack comprehensive toxicological data, necessitating caution in handling .

- Environmental Behavior: notes that simpler butanoic acids degrade via atmospheric oxidation, but the trifluoromethyl group in these compounds likely slows degradation .

Biological Activity

4,4,4-Trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound characterized by its trifluoromethyl group and a pyrazole ring. Its molecular formula is C10H13F3N2O2, with a molecular weight of 250.22 g/mol. This compound's unique structure enhances its lipophilicity and biological activity, making it a candidate for various medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl group significantly influences its binding affinity to target enzymes and receptors, which can lead to enzyme inhibition or modulation of receptor activity. Compounds with similar structures have been noted for their anti-inflammatory and analgesic properties.

Interaction Studies

Research indicates that the compound can modulate biological pathways effectively. Interaction studies have focused on its binding affinity to various biological targets, revealing potential therapeutic applications in treating diseases mediated by these pathways.

Comparative Analysis

A comparison of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Chloro substituent on the pyrazole ring | Different halogen influence on reactivity |

| 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid | Indole ring instead of pyrazole | Potentially different biological activities |

| 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Nitro group on the pyrazole ring | Different electronic properties due to nitro |

This table illustrates how the specific combination of functional groups in this compound enhances its lipophilicity and biological activity compared to structurally similar compounds.

Anticancer Activity

A study evaluated the anticancer activity of related pyrazole derivatives against human cancer cell lines (MCF-7 and K562). While none of the tested compounds exhibited cytotoxicity at the concentrations evaluated, this research underscores the importance of structural modifications in enhancing biological activity .

Lipophilicity Studies

Lipophilicity plays a crucial role in determining the pharmacokinetic properties of drug candidates. The lipophilicity of this compound was assessed using C18 chromatography methods, indicating favorable characteristics for membrane permeability and bioavailability .

Pharmacological Implications

The presence of a trifluoromethyl group has been linked to increased potency in various pharmacological contexts. For instance, compounds incorporating this group have shown enhanced inhibition of specific enzymes compared to their non-fluorinated counterparts. This suggests that this compound may exhibit similar enhancements in therapeutic efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoic acid to achieve high purity and yield?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent side reactions. Catalysts like BF₃·Et₂O or Pd-based systems may enhance coupling efficiency for pyrazole incorporation .

- Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH gradients) removes unreacted intermediates. Final purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

- Yield Improvement : Stepwise temperature control (e.g., reflux for cyclization, room temperature for acid deprotection) minimizes decomposition .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction using SHELX software resolves stereochemistry and bond angles. SHELXL refines thermal parameters and occupancy for disordered fluorine atoms .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Orthogonal Assays : Compare enzyme inhibition (e.g., DPP-4 activity via fluorometric assays) with cell-based assays (e.g., glucose uptake in hepatocytes) to differentiate direct vs. off-target effects .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolite interference explains variability .

- SAR Analysis : Synthesize analogs (e.g., varying isopropyl substituents) to isolate structural contributors to activity discrepancies .

Advanced: How can computational modeling predict the binding affinity of this compound to target enzymes like DPP-4?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model the compound into DPP-4’s active site (PDB: 4A5S). Focus on hydrogen bonding with Ser630 and hydrophobic interactions with Tyr547 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the trifluoromethyl group in the binding pocket. Calculate binding free energy via MM-PBSA .

- Electrostatic Potential Maps : Gaussian09-derived maps identify regions of high electron density for fluorine-mediated interactions .

Advanced: What are the common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- Impurity Types :

- Analytical Methods : UPLC-PDA at 254 nm quantifies impurities. Preparative HPLC with ion-pair reagents (e.g., TFA) isolates the target compound .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : LogP increases by ~1.5 units (measured via shake-flask method), enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ in human microsomes: 45 min vs. 12 min for non-fluorinated analog) .

- Acidity : The electron-withdrawing effect lowers the pKa of the carboxylic acid (predicted pKa ~2.8 vs. ~4.5 for non-fluorinated analogs), impacting solubility at physiological pH .

Advanced: What experimental approaches validate the role of the isopropyl group in modulating target selectivity?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Compare binding enthalpies of the compound and its des-isopropyl analog to DPP-4. A ΔΔH > 2 kcal/mol suggests steric contributions from isopropyl .

- Crystal Structure Mutagenesis : Engineer DPP-4 mutants (e.g., Val656→Ala) to assess if the isopropyl group fills a hydrophobic pocket .

- Proteome-Wide Profiling : Use affinity pulldown assays with a biotinylated derivative to identify off-target interactions mediated by the isopropyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.